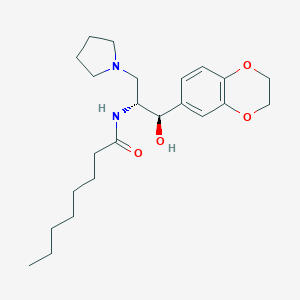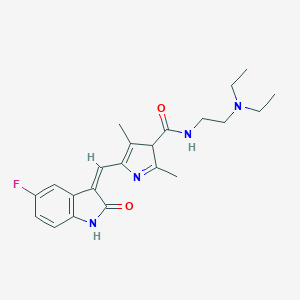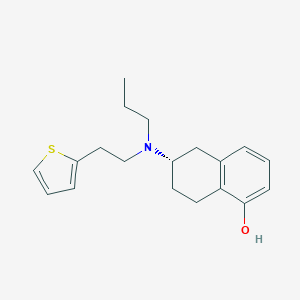
Chlorhydrate de clindamycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clindamycin hydrochloride is a lincosamide antibiotic derived from lincomycin. It is widely used to treat a variety of bacterial infections, including those caused by anaerobic bacteria, staphylococci, streptococci, and pneumococci . This compound is particularly effective against infections of the respiratory tract, skin, soft tissues, and bones . It is also used in the treatment of acne and some cases of methicillin-resistant Staphylococcus aureus (MRSA) .
Applications De Recherche Scientifique
Clindamycin hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Clindamycin hydrochloride primarily targets the 50s ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in the formation of peptide bonds during protein synthesis.
Mode of Action
Clindamycin hydrochloride works by binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, which inhibits early chain elongation . This disruption of protein synthesis leads to changes in the bacterial cell wall surface .
Biochemical Pathways
The primary biochemical pathway affected by clindamycin hydrochloride is the protein synthesis pathway in bacteria . By binding to the 50s ribosomal subunit, clindamycin hydrochloride disrupts the transpeptidation reaction, thereby inhibiting the elongation of the peptide chain during protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting the growth and survival of the bacteria.
Pharmacokinetics
Clindamycin hydrochloride is rapidly absorbed after oral administration . It has a half-life of approximately 3 hours in adults , indicating that it is metabolized and excreted relatively quickly. Clindamycin hydrochloride is primarily metabolized in the liver and excreted via the bile duct and kidneys .
Result of Action
The action of clindamycin hydrochloride results in changes in the bacterial cell wall surface, which decreases the adherence of bacteria to host cells and increases intracellular killing of organisms . This leads to the effective treatment of serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .
Action Environment
The action of clindamycin hydrochloride can be influenced by various environmental factors. For instance, the presence of other antibiotics that also target the 50s ribosomal subunit, such as chloramphenicol and macrolides (e.g., erythromycin, clarithromycin, and azithromycin), may compete for binding at this site . Additionally, the pH and ion concentration of the environment can affect the stability and efficacy of clindamycin hydrochloride .
Analyse Biochimique
Biochemical Properties
Clindamycin hydrochloride interacts with the 50s ribosomal subunit, preventing ribosomal translocation . This interaction inhibits protein synthesis, which is crucial for bacterial growth and survival .
Cellular Effects
Clindamycin hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Clindamycin hydrochloride involves binding to the 50s ribosomal subunit . This binding prevents ribosomal translocation, inhibiting protein synthesis . This inhibition can lead to changes in gene expression and ultimately, bacterial cell death .
Metabolic Pathways
Clindamycin hydrochloride is involved in the protein synthesis pathway in bacteria . It interacts with the 50s ribosomal subunit, which is a key component of this pathway .
Subcellular Localization
The subcellular localization of Clindamycin hydrochloride is likely to be in the cytoplasm, where it can interact with the bacterial ribosome
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clindamycin hydrochloride is synthesized from lincomycin through a series of chemical reactions. The process involves the chlorination of lincomycin to replace the hydroxyl group at position 7 with a chlorine atom . This is followed by a series of steps including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis .
Industrial Production Methods: The industrial production of clindamycin hydrochloride involves the chlorination of clindamycin with a Vilsmeier reagent to obtain a reaction liquid containing clindamycin hydrochloride crude product . This is followed by hydrolysis, extraction, and concentration to obtain clindamycin free alkali. The final step involves the salt-forming reaction of clindamycin hydrochloride alcoholate in an ethanol-water solution .
Analyse Des Réactions Chimiques
Types of Reactions: Clindamycin hydrochloride undergoes various chemical reactions, including substitution reactions, where the chlorine atom can be replaced by other functional groups . It also participates in hydrolysis reactions to form clindamycin free alkali .
Common Reagents and Conditions:
Chlorination: Vilsmeier reagent is commonly used for the chlorination of clindamycin.
Mitsunobu Reaction: This reaction involves the use of a compound of formula I and R1COOH as raw materials.
Major Products: The major products formed from these reactions include clindamycin hydrochloride and its various derivatives, such as 7-epimembrycin .
Comparaison Avec Des Composés Similaires
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: A prodrug of clindamycin that is rapidly converted to clindamycin in vivo.
Comparison: Clindamycin hydrochloride has a broader antibacterial spectrum and higher potency compared to lincomycin . It is also more completely absorbed by the gastrointestinal tract and is not influenced by food . Clindamycin phosphate, on the other hand, is used for intramuscular or intravenous injection and has similar clinical indications as clindamycin hydrochloride .
Propriétés
Numéro CAS |
21462-39-5 |
|---|---|
Formule moléculaire |
C18H34Cl2N2O5S |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1 |
Clé InChI |
AUODDLQVRAJAJM-XJQDNNTCSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |
SMILES isomérique |
CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-] |
SMILES canonique |
CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-] |
Key on ui other cas no. |
21462-39-5 |
Pictogrammes |
Irritant |
Numéros CAS associés |
18323-44-9 (Parent) |
Synonymes |
7 Chloro 7 deoxylincomycin 7-Chloro-7-deoxylincomycin Chlolincocin Chlorlincocin Cleocin Clindamycin Clindamycin Hydrochloride Clindamycin Monohydrochloride Clindamycin Monohydrochloride, Monohydrate Dalacin C Hydrochloride, Clindamycin Monohydrate Clindamycin Monohydrochloride Monohydrochloride, Clindamycin Monohydrochloride, Monohydrate Clindamycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















